Succinyl coenzyme A sodium salt
Succinyl coenzyme A sodium salt
Succinyl-coenzyme A (succinyl-CoA) is an intermediate in the citric acid cycle. It is converted to succinate, which is a metabolic intermediate with various biological activities. Succinyl-CoA is required, with glycine, to form δ-aminolevulinic acid in the first step of porphyrin and heme synthesis. Succinyl-CoA deficiency, caused by vitamin B12 deficiency can disrupt heme and energy production, leading to neuromotor dysfunction.
Brand Name:
Vulcanchem
CAS No.:
108347-97-3
VCID:
VC0022570
InChI:
InChI=1S/C25H40N7O19P3S.Na/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32;/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t13-,18-,19-,20+,24-;/m1./s1
SMILES:
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)[O-])O
Molecular Formula:
C25H40N7NaO19P3S
Molecular Weight:
890.6 g/mol
Succinyl coenzyme A sodium salt
CAS No.: 108347-97-3
Cat. No.: VC0022570
Molecular Formula: C25H40N7NaO19P3S
Molecular Weight: 890.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Succinyl-coenzyme A (succinyl-CoA) is an intermediate in the citric acid cycle. It is converted to succinate, which is a metabolic intermediate with various biological activities. Succinyl-CoA is required, with glycine, to form δ-aminolevulinic acid in the first step of porphyrin and heme synthesis. Succinyl-CoA deficiency, caused by vitamin B12 deficiency can disrupt heme and energy production, leading to neuromotor dysfunction. |
|---|---|
| CAS No. | 108347-97-3 |
| Molecular Formula | C25H40N7NaO19P3S |
| Molecular Weight | 890.6 g/mol |
| IUPAC Name | sodium;4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoate |
| Standard InChI | InChI=1S/C25H40N7O19P3S.Na/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32;/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t13-,18-,19-,20+,24-;/m1./s1 |
| Standard InChI Key | MZSOFLIDFHDGAA-YXKORUMSSA-N |
| Isomeric SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na] |
| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)[O-])O |
| Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na] |
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